molecular formula C8H12ClN3 B13928347 N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hcl

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hcl

Cat. No.: B13928347
M. Wt: 185.65 g/mol
InChI Key: DOANPKBIJFLQJN-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride typically involves the reaction of pyrimidine derivatives with cyclopropane intermediatesThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

N-methyl-1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-9-8(3-4-8)7-10-5-2-6-11-7;/h2,5-6,9H,3-4H2,1H3;1H

InChI Key

DOANPKBIJFLQJN-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=NC=CC=N2.Cl

Origin of Product

United States

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